molecular formula C7H13NO2 B1449035 5-Hydroxy-3,3-dimethylpiperidin-2-one CAS No. 1785044-63-4

5-Hydroxy-3,3-dimethylpiperidin-2-one

Cat. No. B1449035
CAS RN: 1785044-63-4
M. Wt: 143.18 g/mol
InChI Key: BTOSJYCPCDJBFH-UHFFFAOYSA-N
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Description

5-Hydroxy-3,3-dimethylpiperidin-2-one is a chemical compound with the molecular formula C7H13NO2 . It has a molecular weight of 143.19 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

Piperidine derivatives, such as 5-Hydroxy-3,3-dimethylpiperidin-2-one, are important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The synthesis of these compounds has been widespread .


Molecular Structure Analysis

The InChI code for 5-Hydroxy-3,3-dimethylpiperidin-2-one is 1S/C7H13NO2/c1-7(2)3-5(9)4-8-6(7)10/h5,9H,3-4H2,1-2H3,(H,8,10) . This indicates that the compound contains seven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms .


Physical And Chemical Properties Analysis

5-Hydroxy-3,3-dimethylpiperidin-2-one is a powder that is stored at room temperature . It has a molecular weight of 143.19 .

Scientific Research Applications

Pharmacology

5-Hydroxy-3,3-dimethylpiperidin-2-one: has potential applications in pharmacology, particularly in the synthesis of polymethoxyflavones (PMFs) . These compounds, including tangeretin and nobiletin , are abundant in citrus peels and exhibit significant anti-inflammatory and anticancer activities. The hydroxylation of PMFs can enhance their biological effectiveness, making this compound valuable in drug development and cancer prevention research.

Organic Synthesis

In organic chemistry, 5-Hydroxy-3,3-dimethylpiperidin-2-one can be utilized as a building block for synthesizing various piperidine derivatives . These derivatives are crucial for creating enantiomerically enriched structures, which are important for developing pharmaceuticals with specific chiral properties.

Material Science

This compound’s derivatives play a role in material science, particularly in the development of new materials with unique properties. The molecular structure of 5-Hydroxy-3,3-dimethylpiperidin-2-one allows for the creation of novel polymers and coatings that can be used in various industrial applications .

Analytical Chemistry

In analytical chemistry, 5-Hydroxy-3,3-dimethylpiperidin-2-one can be used as a standard or reference compound in chromatographic analysis. Its well-defined structure and properties make it suitable for method development and calibration in high-performance liquid chromatography (HPLC) and other analytical techniques .

Biochemistry

The compound is relevant in biochemistry for studying enzyme-catalyzed reactions where piperidine structures are substrates or inhibitors. It can help in understanding the biochemical pathways and mechanisms involving piperidine rings .

Environmental Science

5-Hydroxy-3,3-dimethylpiperidin-2-one: may have applications in environmental science, particularly in the study of biodegradation processes. Its structure could serve as a model to understand how complex organic compounds break down in natural environments .

Safety and Hazards

The compound has been classified as having the following hazard statements: H315, H319, H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 5-Hydroxy-3,3-dimethylpiperidin-2-one, is an important task of modern organic chemistry .

Mechanism of Action

properties

IUPAC Name

5-hydroxy-3,3-dimethylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(2)3-5(9)4-8-6(7)10/h5,9H,3-4H2,1-2H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOSJYCPCDJBFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CNC1=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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